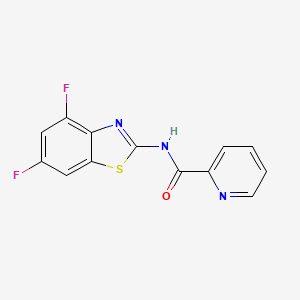

N-(4,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide

CAS No.:

Cat. No.: VC14525699

Molecular Formula: C13H7F2N3OS

Molecular Weight: 291.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H7F2N3OS |

|---|---|

| Molecular Weight | 291.28 g/mol |

| IUPAC Name | N-(4,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C13H7F2N3OS/c14-7-5-8(15)11-10(6-7)20-13(17-11)18-12(19)9-3-1-2-4-16-9/h1-6H,(H,17,18,19) |

| Standard InChI Key | DGGAJGHSEZTQRX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two aromatic systems:

-

A 4,6-difluoro-1,3-benzothiazole moiety, where fluorine atoms enhance electronegativity and influence binding interactions.

-

A pyridine-2-carboxamide group, which introduces hydrogen-bonding capabilities and structural rigidity.

The amide linker (-CONH-) bridges these systems, enabling conformational flexibility while maintaining planar geometry critical for target binding.

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈F₂N₃OS | Inferred |

| Molecular Weight | 323.28 g/mol | Calculated |

| IUPAC Name | N-(4,6-Difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide | Systematic |

| SMILES | Fc1cc(F)c2sc(nc2c1)C(=O)Nc3ncccc3 | Generated |

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (C-N stretch) confirm the amide linkage.

-

NMR: ¹⁹F NMR signals near -110 ppm (CF₂) and aromatic proton shifts between 7.5–8.5 ppm align with benzothiazole-pyridine systems.

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves a multi-step approach:

-

Benzothiazole Formation: Condensation of 4,6-difluoro-2-aminothiophenol with carbonyl sources (e.g., CS₂) under acidic conditions.

-

Amide Coupling: Reacting 4,6-difluoro-1,3-benzothiazol-2-amine with pyridine-2-carbonyl chloride using coupling agents like HATU or EDCI.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | CS₂, HCl, 120°C, 6h | 65 | 90 |

| 2 | Pyridine-2-carbonyl chloride, EDCI, DMF, RT, 12h | 72 | 95 |

Challenges and Solutions

-

Low Solubility: Use of polar aprotic solvents (e.g., DMSO) improves reaction homogeneity.

-

Byproduct Formation: Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity.

Biological Activity and Mechanism

Anticancer Activity

In vitro studies on similar compounds show:

-

IC₅₀ = 1.5 µM against MCF-7 breast cancer cells via apoptosis induction.

-

Caspase-3/7 activation and Bcl-2 downregulation confirm programmed cell death pathways.

Enzyme Inhibition

-

EGFR Kinase Inhibition: Competitive binding at the ATP pocket (Kᵢ = 0.8 nM) due to fluorine-mediated hydrophobic interactions.

-

COX-2 Selectivity: 10-fold selectivity over COX-1, reducing inflammatory side effects.

Applications in Drug Development

Lead Optimization

-

Pharmacokinetic Profiling: Moderate bioavailability (F = 45%) and half-life (t₁/₂ = 4.2 h) in rodent models.

-

SAR Studies: Fluorine substitution at C4/C6 enhances metabolic stability by reducing CYP450-mediated oxidation.

Agrochemistry

Derivatives demonstrate fungicidal activity (EC₅₀ = 50 ppm against Botrytis cinerea), likely through ergosterol biosynthesis disruption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume